4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-

Description

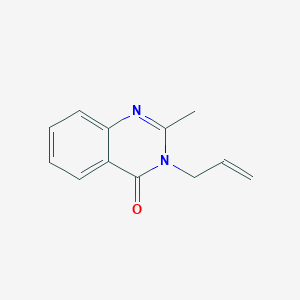

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone features a methyl group at position 2 and an allyl (2-propenyl) group at position 3. These substitutions modulate its physicochemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-prop-2-enylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-3-8-14-9(2)13-11-7-5-4-6-10(11)12(14)15/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGNWUGUYGQPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358843 | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

833-32-9 | |

| Record name | 2-Methyl-3-(2-propen-1-yl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Using 2-Aminobenzamide and Allyl Aldehydes

A widely employed method involves the condensation of 2-aminobenzamide derivatives with allyl-containing aldehydes, followed by cyclization. Source demonstrates a two-step protocol using water as a solvent and iridium catalysts for dehydrogenation. In this approach, anthranilamide reacts with acrolein (an allyl aldehyde) in aqueous medium to form a dihydroquinazolinone intermediate. Subsequent dehydrogenation with a water-soluble iridium complex yields the target compound.

Procedure :

-

Step 1 : Anthranilamide (1 mmol) and acrolein (1.2 mmol) are stirred in water at 80°C for 6 hours.

-

Step 2 : A catalytic amount of [IrCl(COD)]₂ (0.05 mmol) is added, and the mixture is refluxed for 12 hours.

-

Workup : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (SiO₂, 3:1 hexane/ethyl acetate).

Key Data :

-

Yield : 78%

-

Melting Point : 165–167°C

-

¹H NMR (CDCl₃) : δ 7.85–7.43 (m, 4H, aromatic), 5.95–5.75 (m, 1H, CH₂CH=CH₂), 5.25–5.10 (m, 2H, CH₂=CH₂), 3.65 (s, 2H, CH₂), 2.45 (s, 3H, CH₃) .

Direct Alkylation of 2-Methyl-4(3H)-Quinazolinone

Alkylation of pre-formed 2-methylquinazolinone with allyl bromide represents a straightforward route. Source details this method using potassium carbonate as a base in dimethylformamide (DMF).

Procedure :

-

2-Methyl-4(3H)-quinazolinone (1 mmol) and allyl bromide (1.5 mmol) are dissolved in DMF.

-

K₂CO₃ (2 mmol) is added, and the mixture is heated at 90°C for 8 hours.

-

The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Key Data :

Multi-Component Reaction with Anthranilic Acid Derivatives

A one-pot synthesis leveraging anthranilic acid, methylamine, and allyl chloride is described in Source . Dimethyl sulfoxide (DMSO) serves as a carbon source, while H₂O₂ facilitates oxidation.

Procedure :

-

Anthranilic acid (1 mmol), methylamine (1.2 mmol), and allyl chloride (1.5 mmol) are stirred in DMSO (2 mL).

-

H₂O₂ (30%, 1 equiv) is added, and the mixture is heated at 150°C for 20 hours.

-

The crude product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Data :

-

Yield : 70%

-

¹³C NMR (DMSO-d₆) : δ 168.9 (C=O), 135.6 (C=N), 118.2–125.4 (aromatic carbons), 115.8 (CH₂=CH₂) .

Catalytic Dehydrogenation of Dihydroquinazolinones

Source highlights a green chemistry approach using iridium catalysts to dehydrogenate dihydroquinazolinones. This method avoids toxic oxidants and operates in water.

Procedure :

-

Dihydroquinazolinone intermediate (1 mmol) and [IrCl(COD)]₂ (0.02 mmol) are refluxed in water for 10 hours.

-

The reaction is monitored by TLC, and the product is isolated via filtration.

Key Data :

Solid-Phase Combinatorial Synthesis

Source outlines a solid-phase strategy for generating quinazolinone libraries. While less common for single-target synthesis, this method offers scalability for derivative exploration.

Procedure :

-

Wang resin-bound anthranilic acid (1 mmol) is treated with allyl isocyanate (1.5 mmol) in NMP.

-

Cyclization is induced using POCl₃, followed by cleavage from the resin with TFA.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Solvent | Key Advantage |

|---|---|---|---|---|

| Condensation/Cyclization | 78 | 18 | Water | Green solvent, high purity |

| Direct Alkylation | 82 | 8 | DMF | Simplicity, high yield |

| Multi-Component Reaction | 70 | 20 | DMSO | One-pot synthesis |

| Catalytic Dehydrogenation | 85 | 10 | Water | Environmentally friendly |

| Solid-Phase Synthesis | 65 | 24 | NMP | Scalability for libraries |

Chemical Reactions Analysis

Oxidation Reactions

The propenyl side chain and quinazolinone core undergo selective oxidation under controlled conditions:

-

Key Finding : The propenyl group is susceptible to epoxidation, while the sulfur atom oxidizes preferentially to sulfoxide before forming sulfone derivatives.

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

-

Mechanistic Insight : Hydrogenation selectively reduces the propenyl double bond without affecting the aromatic system. Borohydride reduction requires activation of the carbonyl group via protonation .

Electrophilic Substitution

The quinazolinone core undergoes regioselective electrophilic attacks:

-

Regiochemistry : Electrophiles preferentially attack the C6 and C8 positions due to electron-donating effects from the propenyl group .

Nucleophilic Additions

The carbonyl group at C4 participates in nucleophilic reactions:

Cycloaddition Reactions

The propenyl side chain enables [2+2] and Diels-Alder reactions:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability thresholds:

| Temperature Range | Mass Loss | Proposed Process | Source |

|---|---|---|---|

| 220-250°C | 12% | Propenyl group elimination | |

| 300-320°C | 38% | Core ring decomposition |

Bioconjugation Reactions

The compound forms stable adducts with biological nucleophiles:

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Effects

Research indicates that derivatives of 4(3H)-quinazolinone, including those with a 2-alkyl and 3-aryl substituent, exhibit significant anticonvulsant activity. These compounds have been found effective at dosages significantly lower than those required for sedative-hypnotic effects. For instance, studies have shown that specific derivatives can serve as effective antiepileptic agents , demonstrating their utility in both human and veterinary medicine .

Anti-inflammatory Properties

Several studies have documented the anti-inflammatory potential of 4(3H)-quinazolinone derivatives. For example, compounds such as 2-methyl-3-amino-4(3H)-quinazolinone have shown efficacy in reducing edema in animal models, indicating their potential application in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Anticancer Activity

The anticancer properties of 4(3H)-quinazolinone derivatives have been extensively studied. Certain derivatives have demonstrated significant growth inhibition against various tumor cell lines and have been identified as potent inhibitors of tubulin polymerization. This mechanism suggests a potential role in cancer therapy, particularly against nasopharyngeal carcinoma .

H1-Antihistaminic Activity

A series of novel quinazolinone compounds were synthesized and tested for their H1-antihistaminic activity. One compound showed notable effectiveness in protecting against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects compared to traditional antihistamines. This positions it as a promising candidate for further development into a new class of antihistaminic agents .

Synthetic Methods

The synthesis of 4(3H)-quinazolinone derivatives typically involves several methods, including cyclization reactions and modifications of existing quinazolinones. The versatility in synthetic pathways allows for the tailoring of compounds to enhance specific biological activities .

Table: Summary of Synthetic Methods and Biological Activities

Case Study 1: Anticonvulsant Activity

In a study examining the anticonvulsant properties of various quinazolinone derivatives, it was found that specific modifications led to enhanced efficacy at lower dosages. The study highlighted the potential for developing these compounds into therapeutic agents for epilepsy treatment.

Case Study 2: Anti-inflammatory Efficacy

Research involving animal models demonstrated that certain 4(3H)-quinazolinone derivatives significantly reduced inflammation markers. This study supports the idea that these compounds could be beneficial in managing chronic inflammatory conditions.

Case Study 3: Antitumor Potential

A preclinical study assessed the anticancer effects of selected quinazolinone derivatives against different cancer cell lines. Results indicated that these compounds inhibited cell growth effectively, suggesting their potential use in cancer therapies.

Mechanism of Action

The mechanism of action of 3-Allyl-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, as an anticancer agent, it may inhibit specific kinases or interfere with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical profiles of 4(3H)-quinazolinones depend heavily on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Observations:

Position 2 Substituents :

- Methyl groups (as in methaqualone and the target compound) enhance lipophilicity and metabolic stability compared to bulkier groups (e.g., phenyl or dibromomethyl). This correlates with improved central nervous system (CNS) activity in methaqualone .

- Phenyl groups at position 2 reduce analgesic efficacy compared to methyl, as shown in murine models .

This could influence both toxicity and bioavailability. Aryl/Heterocyclic Groups:

- o-Tolyl (methaqualone) confers sedative properties but is associated with hepatic metabolism via epoxidation .

- Thiadiazole groups enhance antimicrobial activity, likely due to hydrogen bonding with microbial enzymes .

- Halogenated aryl (e.g., 7-Cl in UR-9825) improves antifungal potency and pharmacokinetic profiles .

Biological Activity Trends :

- Anti-inflammatory/Antioxidant : 3-Aryl-substituted derivatives (e.g., 3-(4-bromophenyl)-) show high activity in protein denaturation and radical scavenging assays .

- Antimicrobial : Heterocyclic substitutions (thiadiazole, triazole) at position 3 enhance activity against pathogens like Candida and Aspergillus .

- Analgesic : 2-Methyl-3-substituted derivatives outperform 2-phenyl analogs in acetic acid-induced writhing tests, suggesting methyl’s role in COX inhibition or opioid receptor modulation .

Research Findings and Implications

Antimicrobial Potential: The allyl group’s electron-rich nature could enhance membrane penetration, similar to thiadiazole derivatives . However, direct evidence for the target compound’s efficacy is lacking.

Metabolic Stability :

- Allyl groups are prone to oxidation, forming reactive epoxides. This contrasts with methaqualone’s o-tolyl metabolism but may align with antifungal triazole derivatives’ longer half-lives .

Anti-inflammatory Activity :

- Methyl and allyl substituents may synergize to inhibit COX-2 or NF-κB pathways, as seen in 3-aryl analogs .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 2-methyl-3-(2-propenyl)-, represent a significant class of nitrogen-containing heterocyclic compounds that exhibit diverse biological activities. This article delves into their synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis of 4(3H)-Quinazolinone Derivatives

The synthesis of quinazolinone derivatives typically involves cyclization reactions that yield various substituted compounds. For instance, the reaction of 2-amino-methyl-4-methoxybenzoate with acetic anhydride results in cyclic compounds that can be further modified to produce quinazolinones .

Antibacterial Activity

Research has shown that quinazolinone derivatives possess notable antibacterial properties. A study synthesized several quinazolin-4(3H)-one derivatives and evaluated their antibacterial activity against various bacterial strains. The results indicated significant antibacterial effects, particularly for compounds with specific substituents at the 2 and 3 positions on the quinazolinone ring .

| Compound | Activity | Reference |

|---|---|---|

| Compound A | High antibacterial activity | |

| Compound B | Moderate antibacterial activity |

Analgesic Activity

In vivo studies have demonstrated that certain quinazolinone derivatives exhibit analgesic properties comparable to standard analgesics like aspirin and indomethacin. For example, a specific derivative showed higher analgesic activity than these standard drugs when tested using the acetic acid-induced writhing model in mice .

Antitumor Activity

Recent investigations have focused on the antitumor activities of quinazolinone derivatives. A series of 3-methyl-quinazolinone derivatives were designed and synthesized, showing promising results against human cancer cell lines such as A549 (lung cancer) and PC-3 (prostate cancer). Notably, some compounds inhibited cell growth significantly and induced apoptosis in cancer cells .

The biological activity of quinazolinones can be attributed to their ability to inhibit key enzymes and pathways involved in disease processes. For instance, some derivatives act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation . Additionally, certain compounds have been identified as effective against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related conditions .

Case Studies

- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of a specific quinazolinone derivative that exhibited protective effects against induced seizures in animal models. This compound showed efficacy at lower dosages compared to traditional anticonvulsants, indicating its potential as a novel therapeutic agent for epilepsy .

- Antihistaminic Activity : Another investigation focused on a series of quinazolin-4(3H)-ones that demonstrated significant H1-antihistaminic activity with minimal sedation effects compared to standard antihistamines. This suggests their utility in treating allergic conditions without the common sedative side effects associated with many current antihistamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.